2-(4-{4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide
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Overview
Description
2-(4-{4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide is a complex organic compound with a unique structure that includes a morpholine ring, a thiophene ring, and a pyrrole ring
Preparation Methods
The synthesis of 2-(4-{4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide involves multiple steps. One common method includes the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4-{4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide include:
- 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.
Properties
Molecular Formula |
C23H25N3O6S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[4-[4-hydroxy-1-(2-morpholin-4-ylethyl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H25N3O6S/c24-18(27)14-32-16-5-3-15(4-6-16)20-19(21(28)17-2-1-13-33-17)22(29)23(30)26(20)8-7-25-9-11-31-12-10-25/h1-6,13,20,29H,7-12,14H2,(H2,24,27) |
InChI Key |
WXZRLOIWUANQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
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